molecular formula C9H8BrNO B3022160 4-(2-Bromo-1-hydroxyethyl)benzonitrile CAS No. 85554-13-8

4-(2-Bromo-1-hydroxyethyl)benzonitrile

Cat. No.: B3022160
CAS No.: 85554-13-8
M. Wt: 226.07 g/mol
InChI Key: INHNSIVIOWOLQP-UHFFFAOYSA-N
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Description

4-(2-Bromo-1-hydroxyethyl)benzonitrile is an organic compound with the molecular formula C9H8BrNO It is a derivative of benzonitrile, featuring a bromo and hydroxyethyl group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Bromo-1-hydroxyethyl)benzonitrile typically involves multi-step reactions. One common method starts with the bromination of 4-(2-hydroxyethyl)benzonitrile. The reaction conditions often include the use of bromine or a brominating agent in an appropriate solvent, such as acetic acid, under controlled temperature conditions .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the principles of large-scale organic synthesis, such as optimizing reaction conditions for yield and purity, and employing continuous flow reactors, can be applied to scale up the laboratory synthesis methods.

Chemical Reactions Analysis

Types of Reactions

4-(2-Bromo-1-hydroxyethyl)benzonitrile can undergo various chemical reactions, including:

    Substitution Reactions: The bromo group can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation Reactions: The hydroxyethyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction Reactions: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium azide or thiourea in solvents like dimethylformamide (DMF) at elevated temperatures.

    Oxidation: Potassium permanganate in aqueous or acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

Major Products

    Substitution: Formation of 4-(2-substituted-1-hydroxyethyl)benzonitrile derivatives.

    Oxidation: Formation of 4-(2-bromo-1-oxoethyl)benzonitrile.

    Reduction: Formation of 4-(2-bromo-1-aminoethyl)benzonitrile.

Scientific Research Applications

4-(2-Bromo-1-hydroxyethyl)benzonitrile has several applications in scientific research:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Pharmaceuticals: Potential use in the development of new drugs due to its structural features that can be modified to enhance biological activity.

    Material Science: Used in the preparation of polymers and advanced materials with specific properties.

Comparison with Similar Compounds

Similar Compounds

    4-(2-Hydroxyethyl)benzonitrile: Lacks the bromo group, making it less reactive in substitution reactions.

    4-(2-Bromoethyl)benzonitrile: Lacks the hydroxy group, limiting its use in oxidation reactions.

    4-(2-Bromo-1-oxoethyl)benzonitrile: An oxidized form, which has different reactivity and applications.

Uniqueness

4-(2-Bromo-1-hydroxyethyl)benzonitrile is unique due to the presence of both bromo and hydroxyethyl groups, allowing it to participate in a wider range of chemical reactions compared to its analogs. This dual functionality makes it a versatile intermediate in organic synthesis and pharmaceutical research.

Properties

IUPAC Name

4-(2-bromo-1-hydroxyethyl)benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrNO/c10-5-9(12)8-3-1-7(6-11)2-4-8/h1-4,9,12H,5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INHNSIVIOWOLQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C#N)C(CBr)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Following the procedure of Corey et al. (Angew. Chem. Int. Ed., 37:1986-2012 (1998)), a solution of 4-(2-bromoacetyl)benzonitrile (10.00 g, 44.6 mmol) in THF (50 mL) was cooled to 0° C. and treated with (S)-methyl oxazaborolidine (1.0 M in toluene) (8.93 mL, 8.93 mmol) followed by borane-methyl sulfide complex (2.0 M in THF) (13.01 mL, 26.0 mmol) over 10 minutes. The reaction was stirred for 1.5 hours and then quenched by adding MeOH. The reaction was concentrated on a rotary evaporator and then extracted from 1 M HCl using DCM×3 followed by drying over MgSO4, and filtering. The crude material was concentrated in vacuo and purified on a 220 g SiO2 cartridge using 20-80% EtOAc/hexanes gradient over 10 column volumes. The product eluted in fractions 46-60 to afford 9.8 g of 4-(2-bromo-1-hydroxyethyl)-benzonitrile as a clear oil. Chiral HPLC conditions showed 80% e.e. favoring the (S) stereoisomer based on the Corey precedent. The minor (R) stereoisomer was removed by chiral HPLC using multiple runs on a Thar 350 Preparative SFC instrument equipped with a CHIRALPAK® AD-H (25×5 cm, 5 μM). Temp: 35° C.; Flow rate: 280 mL/min; Mobile phase: CO2/iPrOH in 88:12 ratio; Runtime 7.7 min; Retention time=5.1 min to give (S)-4-(2-bromo-1-hydroxyethyl)-benzonitrile in 99.8% d.e. 1H NMR (400 MHz, CDCl3) δ ppm 7.76 (2H, d), 7.56 (2H, d), 5.02 (1H, dd), 3.68 (1H, dd), 3.55 (1H, dd), 3.53 (1H, s).
Quantity
10 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
[Compound]
Name
(S)-methyl oxazaborolidine
Quantity
8.93 mL
Type
reactant
Reaction Step Two
Quantity
13.01 mL
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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